molecular formula C13H21NO4 B2846688 8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-1-carboxylic acid CAS No. 1936653-19-8

8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B2846688
CAS No.: 1936653-19-8
M. Wt: 255.314
InChI Key: YRHBNVHGIVPQRF-UHFFFAOYSA-N
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Description

8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-1-carboxylic acid (CAS: 1159826-74-0) is a bicyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom (N8) and a carboxylic acid moiety at the C1 position of the azabicyclo[3.2.1]octane scaffold . This structure is critical in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly those targeting neurological receptors . The Boc group enhances stability during synthetic processes, making the compound a preferred building block in drug discovery .

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-5-4-7-13(14,8-6-9)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHBNVHGIVPQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936653-19-8
Record name 8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-1-carboxylic acid
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Mechanism of Action

Target of Action

The primary target of the compound “8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-1-carboxylic acid” is currently unknown. This compound is structurally related to the family of tropane alkaloids, which are known to interact with various biological targets, including neurotransmitter receptors and transporters.

Mode of Action

Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner. Tropane alkaloids typically bind to their targets, altering their function and leading to changes in cellular signaling.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to tropane alkaloids, it may have similar effects, such as altering neurotransmitter levels or activity.

Biological Activity

The compound 8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-1-carboxylic acid, with CAS number 1936653-19-8, belongs to the class of bicyclic compounds known for their diverse biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H21_{21}NO4_4
  • Molecular Weight : 255.31 g/mol
  • Chemical Structure : The compound features a bicyclic azabicyclo[3.2.1]octane core, which is significant in medicinal chemistry due to its ability to mimic natural alkaloids.

Antibacterial Activity

Recent studies have demonstrated that derivatives of azabicyclo compounds exhibit notable antibacterial activities against both gram-positive and gram-negative bacteria. For instance, a comparative study using the agar well diffusion method indicated that various synthesized analogues showed varying degrees of effectiveness against strains such as Escherichia coli and Staphylococcus aureus. The results indicated that some compounds had antibacterial activity comparable or superior to established antibiotics like meropenem .

CompoundAntibacterial ActivityGram-positiveGram-negative
M1ModerateYesNo
M2StrongYesYes
M3ModerateYesYes
ControlHighYesYes

Enzyme Inhibition

The compound also shows potential in enzyme inhibition assays, particularly against urease and alpha-amylase. Inhibition of these enzymes is crucial for developing treatments for conditions such as kidney stones and diabetes management. The inhibition percentages were quantified in terms of mg Eq/gram compared to positive controls, indicating significant biological activity.

EnzymeInhibition (%)Positive Control
Urease75%Urea
Alpha-Amylase60%Acarbose

Antioxidant Activity

The antioxidant potential was evaluated using the DPPH radical scavenging assay, which is a standard test for assessing free radical scavenging ability. The compound exhibited moderate antioxidant activity, suggesting its potential role in mitigating oxidative stress-related diseases.

Case Studies

  • Antibacterial Efficacy : A study involving synthesized derivatives of azabicyclo compounds reported that M2 and M3 demonstrated superior antibacterial properties against resistant strains of bacteria, highlighting their potential as lead compounds for antibiotic development .
  • Enzyme Inhibition Research : Another investigation focused on the inhibitory effects of various azabicyclo derivatives on urease activity, revealing promising results that could lead to therapeutic applications in treating urease-related disorders .

Discussion

The biological activities of 8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-1-carboxylic acid suggest significant potential in pharmacology, particularly in antibiotic development and enzyme inhibition strategies. The structural characteristics of the bicyclic scaffold contribute to its interaction with biological targets.

Comparison with Similar Compounds

Stereochemical Variants

The stereochemistry of substituents on the azabicyclo[3.2.1]octane core significantly impacts biological activity. For example:

  • (1R,3s,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid (CAS: 280762-00-7) differs in the spatial arrangement of substituents (exo vs. endo), which alters receptor binding affinity. Such stereochemical nuances are pivotal in optimizing interactions with cholinergic receptors .

Substituent Variations

Modifications to the azabicyclo core or substituents influence physicochemical and pharmacological properties:

  • Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (CAS: 130342-80-2): The 4-chlorophenyl group enhances lipophilicity, improving blood-brain barrier penetration, while the methyl ester increases metabolic stability .
  • 8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane: Sulfonamide and phenoxy substituents confer potent non-competitive antagonist activity against serotonin transporters .

Protecting Group Differences

  • Benzyloxycarbonyl (Cbz)-Protected Analogues: Compounds like (1R,2S,5R)-8-((benzyloxy)carbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid (CAS: 2227199-09-7) are cleaved under hydrogenolysis, unlike Boc-protected derivatives, which are acid-labile. This distinction guides their use in orthogonal synthetic strategies .

Functional Group Modifications

  • Methyl Ester Derivatives : Methylation of the carboxylic acid (e.g., in ) increases lipophilicity, altering solubility and bioavailability. Such derivatives are explored for central nervous system (CNS) applications due to enhanced brain uptake .
  • Oxalate Salts: Compounds like N-(Bis(4-fluorophenyl)methyl)-8-(2-(dimethylamino)ethyl)-8-azabicyclo[3.2.1]octan-3-amine oxalate () exhibit improved crystallinity and stability, critical for formulation .

Comparative Data Table

Compound Name Structural Feature Key Property/Activity Reference
8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-1-carboxylic acid Boc group at N8, carboxylic acid at C1 High synthetic utility, intermediate stability
(1R,3s,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid Exo-carboxylic acid configuration Enhanced receptor binding
Methyl ester (CAS: 130342-80-2) 4-Chlorophenyl, methyl ester at C2 Improved CNS penetration
Cbz-protected analogue (CAS: 2227199-09-7) Benzyloxycarbonyl at N8 Orthogonal deprotection
Sulfonamide derivative () 3,5-Dimethylpyrazole sulfonamide Serotonin transporter antagonism

Research Findings and Implications

  • Bioactivity: Sulfonamide derivatives () exhibit nanomolar potency as non-competitive antagonists, highlighting the role of sulfonyl groups in enhancing target engagement .
  • Synthetic Utility : Boc-protected derivatives are preferred in solid-phase peptide synthesis due to their stability under basic conditions, whereas Cbz groups are reserved for hydrogenation-sensitive contexts .
  • Pharmacokinetics : Methyl esters () demonstrate prolonged half-lives in vivo, making them candidates for sustained-release formulations .

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